molecular formula C40H60O4 B15292333 Oryzanol Impurity 1 CAS No. 20972-10-5

Oryzanol Impurity 1

Cat. No.: B15292333
CAS No.: 20972-10-5
M. Wt: 604.9 g/mol
InChI Key: MFIVAYYVKCBONU-MLFZJPEPSA-N
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Description

Oryzanol Impurity 1 is a compound related to gamma-oryzanol, a mixture of ferulic acid esters of phytosterols and triterpenoids found primarily in rice bran oil. Gamma-oryzanol is known for its antioxidant properties and various health benefits, including cholesterol-lowering and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Oryzanol Impurity 1 involves the extraction and purification of gamma-oryzanol from rice bran oil. One common method is semi-preparative chromatography, which uses silica gel and a mixture of hexane and ethyl acetate as the mobile phase. This method can achieve a high yield of purified gamma-oryzanol .

Industrial Production Methods

Industrial production of gamma-oryzanol typically involves the extraction of rice bran oil using superficial fluid extraction technology. The crude oil is then subjected to saponification to remove free fatty acids, followed by purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Oryzanol Impurity 1, like gamma-oryzanol, undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of gamma-oryzanol can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Oryzanol Impurity 1 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the antioxidant properties of ferulic acid esters.

    Biology: Investigated for its potential role in modulating oxidative stress and inflammation.

    Medicine: Explored for its potential therapeutic effects in conditions such as diabetes, obesity, and neurodegenerative diseases.

    Industry: Used in the development of functional foods and nutraceuticals

Mechanism of Action

The mechanism of action of Oryzanol Impurity 1 involves its antioxidant properties. It can scavenge free radicals and inhibit the activation of pro-inflammatory pathways. Molecular targets include nuclear factor kappa-B (NF-κB) and peroxisome proliferator-activated receptors (PPARs), which are involved in inflammatory and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oryzanol Impurity 1 is unique due to its specific combination of ferulic acid esters and its potent antioxidant properties. It has a broader spectrum of biological activities compared to individual components like ferulic acid .

Properties

CAS No.

20972-10-5

Molecular Formula

C40H60O4

Molecular Weight

604.9 g/mol

IUPAC Name

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C40H60O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h12-14,17,24,26-27,29,32-34,41H,9-11,15-16,18-23,25H2,1-8H3/t27-,29-,32+,33+,34+,37-,38+,39-,40+/m1/s1

InChI Key

MFIVAYYVKCBONU-MLFZJPEPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C

Origin of Product

United States

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